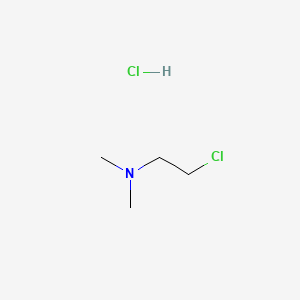

2-Chloro-N,N-dimethylethanamine hydrochloride

Description

Propriétés

IUPAC Name |

2-chloro-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLJZSJKRYTKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052109 | |

| Record name | (2-Chloroethyl)dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethylaminoethyl chloride hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4584-46-7 | |

| Record name | Dimethylaminoethyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4584-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4584-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Chloroethyl)dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE7Z9G0YMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.[1][2] This document provides a comprehensive overview of the core physical properties of 2-Chloro-N,N-dimethylethanamine hydrochloride, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of 2-Chloro-N,N-dimethylethanamine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4584-46-7 | [3][4][5][6] |

| Molecular Formula | C₄H₁₁Cl₂N | [1][4][7][8][9] |

| Molecular Weight | 144.04 g/mol | [1][4][5][7][8] |

| Appearance | White to beige or off-white solid, often in the form of crystals or crystalline powder.[2][9][10] | [2][9][10] |

| Melting Point | 201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C).[4][5][6][8][11][12][13][14][15] | [4][5][6][8][11][12][13][14][15] |

| Solubility | Highly soluble in water (2000 g/L at 20 °C).[3][16][12][15][17] Soluble in alcohol/methanol.[8][16][12] | [3][8][16][12][15][17] |

| Stability | Stable under normal conditions.[1][8] It is noted to be hygroscopic (tends to absorb moisture from the air).[3][7][8][16][15][17] | [1][3][7][8][16][15][17] |

| pH | 3-4 for a 100 g/L aqueous solution.[10] | [10] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.

| Spectrum Type | Key Data | Source(s) |

| ¹H NMR | Spectrum acquired in D₂O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm. | [18] |

| Infrared (IR) | An authentic infrared spectrum is available for this compound. | [12][19] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-Chloro-N,N-dimethylethanamine hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 2-Chloro-N,N-dimethylethanamine hydrochloride is packed into a capillary tube to a height of 1-2 mm.[12][13] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil).[11] The apparatus is equipped with a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11][13]

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Caption: Workflow for Melting Point Determination.

Solubility Determination

This protocol outlines a standard method for quantitatively determining the aqueous solubility.

Methodology: Shake-Flask Method (OECD 105 Guideline)

-

Preparation of Saturated Solution: An excess amount of solid 2-Chloro-N,N-dimethylethanamine hydrochloride is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Caption: Shake-Flask Method for Solubility.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

Methodology: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Approximately 5-10 mg of 2-Chloro-N,N-dimethylethanamine hydrochloride is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.

-

Analysis: The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.

Application in Synthesis

2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.[2]

The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where 2-Chloro-N,N-dimethylethanamine hydrochloride serves as a key reactant.

Caption: Role in Diphenhydramine Synthesis.

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. Preparation of antihistamine drugs | Filo [askfilo.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]

- 7. filab.fr [filab.fr]

- 8. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. fishersci.com [fishersci.com]

- 15. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. compoundchem.com [compoundchem.com]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

2-Chloro-N,N-dimethylethanamine hydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-N,N-dimethylethanamine hydrochloride, a pivotal chemical intermediate in the pharmaceutical industry. Below, you will find detailed information on its chemical structure, nomenclature, physical and chemical properties, and its significant role in the synthesis of various active pharmaceutical ingredients (APIs).

Chemical Structure and IUPAC Name

2-Chloro-N,N-dimethylethanamine hydrochloride is the hydrochloride salt of 2-Chloro-N,N-dimethylethanamine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.

IUPAC Name: 2-chloro-N,N-dimethylethanamine;hydrochloride[1][2][3]

Chemical Structure:

Physicochemical Properties

The quantitative data for 2-Chloro-N,N-dimethylethanamine hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C4H11Cl2N | [1][4][5] |

| Molecular Weight | 144.04 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| Melting Point | 201-208 °C | [4][6][7][8][9] |

| Appearance | White to off-white or beige hygroscopic crystals | [4][5][7][8] |

| Solubility | Highly soluble in water (2000 g/L at 20 °C) and alcohol | [4][8][9][11] |

| CAS Number | 4584-46-7 | [1][4][6][7] |

Role in Pharmaceutical Synthesis and Drug Development

2-Chloro-N,N-dimethylethanamine hydrochloride is a crucial building block and alkylating agent in organic and medicinal chemistry.[4] Its primary function is to introduce the dimethylaminoethyl moiety into a target molecule. This functional group is prevalent in many biologically active compounds and can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, such as its solubility and ability to interact with biological targets.[4]

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including:

-

Diltiazem: A calcium channel blocker used to treat hypertension and angina.[4][8]

-

Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.[10]

-

Mepyramine (Pyrilamine) and Phenyltoloxamine: Antihistamines used to relieve allergy symptoms.[4][8]

The bifunctional nature of 2-Chloro-N,N-dimethylethanamine hydrochloride, with its reactive chloride and tertiary amine, makes it a versatile precursor for creating diverse molecular scaffolds.[4]

Experimental Protocol: Synthesis of 2-Chloro-N,N-dimethylethanamine Hydrochloride

The following is a common method for the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride from dimethylethanolamine and thionyl chloride.[12][13]

Materials:

-

Dimethylethanolamine

-

Thionyl chloride

-

Absolute ethanol

-

Ice bath

-

Reaction flask with a stirrer and reflux condenser

Procedure:

-

In a reaction flask, place thionyl chloride.

-

Cool the flask in an ice-water bath to maintain a temperature of 5-15°C.

-

Slowly add dimethylethanolamine to the thionyl chloride with continuous stirring. The molar ratio of thionyl chloride to dimethylethanolamine should be approximately 1.05-1.2:1.[12]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour.

-

Add absolute ethanol to the reaction mixture.

-

Heat the mixture to reflux for one hour.

-

Cool the solution to induce crystallization of the product.

-

Filter the solid product and wash it with cold absolute ethanol.

-

Dry the resulting crystals to obtain the final product, 2-Chloro-N,N-dimethylethanamine hydrochloride.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride.

Caption: Synthesis of 2-Chloro-N,N-dimethylethanamine HCl.

References

- 1. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-chloro-ethyl)-dimethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-Chloro-N,N-dimethylethanamine Hydrochloride Supplier [benchchem.com]

- 5. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]

- 7. webbook.nist.gov [webbook.nist.gov]

- 8. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [chemicalbook.com]

- 9. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. veeprho.com [veeprho.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride from dimethylethanolamine

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Conversion of Dimethylethanolamine to a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial building block in the pharmaceutical industry, from its precursor, dimethylethanolamine. The primary and most widely employed synthetic route involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

The synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride is a fundamental reaction for introducing the dimethylaminoethyl group in the development of various active pharmaceutical ingredients.[1][2] Its hydrochloride salt is preferred due to its increased stability compared to the free base.[3]

Reaction Principle

The core of the synthesis is the conversion of the hydroxyl group of dimethylethanolamine into a chloride. Thionyl chloride is a highly effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The in situ generation of HCl protonates the tertiary amine of the product, directly yielding the stable hydrochloride salt.[3]

Experimental Workflow

The overall process for the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride from dimethylethanolamine is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of 2-Chloro-N,N-dimethylethanamine HCl.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported procedures for the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride.

| Parameter | Value | Reference |

| Molar Ratio (SOCl₂ : Dimethylethanolamine) | 1.05 - 1.2 : 1 | [4] |

| ~1.04 : 1 | [5] | |

| Initial Reaction Temperature | 5 to 15°C | [4] |

| 8 to 18°C | [6] | |

| Maintained below 20°C | [7] | |

| Cooled in an ice bath | [5] | |

| Post-Addition Reaction Temperature | 30 to 45°C | [4] |

| 35 to 50°C | [5] | |

| Reflux Time | 1 hour | [4] |

| 2 hours | [6] | |

| Yield | 88.6% | [4] |

| 87 to 90% (total) | [5] | |

| Melting Point | 201 to 204°C | [4] |

| 201.5 to 203°C | [5] | |

| 205 to 208°C | [1] | |

| Purity | 99.2% | [4] |

| >99% | [1] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established and reliable methods.[4][5]

Materials and Equipment:

-

Dimethylethanolamine

-

Thionyl chloride

-

Absolute ethanol

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl).

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Vacuum desiccator with a drying agent (e.g., phosphorus pentoxide)

Procedure:

-

Reaction Setup: In a dry, three-necked flask, place thionyl chloride (1.05-1.2 molar equivalents). Begin stirring and cool the flask in an ice-water bath to maintain a temperature between 5 and 15°C.[4] This step is crucial as the subsequent reaction is highly exothermic.[5]

-

Addition of Dimethylethanolamine: Add dimethylethanolamine (1.0 molar equivalent) dropwise to the cooled and stirred thionyl chloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 20°C.[7] A copious evolution of sulfur dioxide gas will be observed.[5]

-

Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour. The temperature may rise to 30-50°C.[4][5] At this stage, the mixture will likely be a brownish, semi-solid slush.[5]

-

Work-up and Quenching: Transfer the contents of the reaction flask to a beaker containing absolute ethanol. This step serves to quench any excess thionyl chloride, converting it to gaseous byproducts, and also acts as the solvent for recrystallization.[5] The addition of ethanol can be exothermic, so it should be done cautiously.

-

Recrystallization: Heat the ethanolic solution to boiling to dissolve the crude product. Filter the hot solution to remove any insoluble impurities.[5]

-

Isolation and Drying: Allow the filtrate to cool, preferably in an ice-salt bath, to induce crystallization. Collect the resulting white crystals of 2-Chloro-N,N-dimethylethanamine hydrochloride by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold absolute ethanol. Dry the product in a vacuum desiccator over a suitable drying agent.[5]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).[5]

-

Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.

-

The reaction is highly exothermic, and careful temperature control is essential to prevent runaway reactions.

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. benchchem.com [benchchem.com]

- 4. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: 2-Chloro-N,N-dimethylethanamine Hydrochloride (CAS 4584-46-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N,N-dimethylethanamine hydrochloride, also known as Dimethylaminoethyl chloride hydrochloride (DMC-HCl), is a critical chemical intermediate with the CAS number 4584-46-7. It serves as a versatile bifunctional molecule, incorporating both a reactive alkyl chloride and a tertiary amine. This structure makes it an essential building block in organic and medicinal chemistry, primarily for introducing the dimethylaminoethyl moiety into target molecules. Its principal application lies in the pharmaceutical industry as a precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the calcium channel blocker diltiazem and the antihistamine mepyramine. This guide provides an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, applications, and relevant experimental and safety protocols.

Physicochemical and Safety Data

The properties of 2-Chloro-N,N-dimethylethanamine hydrochloride are summarized below. It is a white to off-white crystalline solid that is hygroscopic and highly soluble in water and methanol.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4584-46-7 | [1] |

| Molecular Formula | C₄H₁₁Cl₂N | [1] |

| Molecular Weight | 144.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 201-208 °C | [1][3] |

| Boiling Point | 57.8 °C (for free base) | [4] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [2][4] |

| Stability | Stable under normal conditions; hygroscopic. | [1][2] |

| Synonyms | (2-Chloroethyl)dimethylamine hydrochloride, DMC-HCl | [1] |

Table 2: Toxicological and Safety Information

| Parameter | Value | Reference(s) |

| Oral LD50 (Rabbit) | 238 mg/kg | [2][5] |

| Dermal LD50 (Rabbit) | 290 mg/kg | [2][5] |

| Hazard Statements | H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [6] |

| Precautionary Statements | P202, P260, P273, P301+P312, P308+P313 | [6] |

| Personal Protective Equipment | Dust mask, eye shields, gloves. | [6] |

| Storage | Store below +30°C in a dry, cool, well-ventilated place. Keep container tightly closed. Hygroscopic. | [2][5] |

Chemical Reactivity and Synthesis

Mechanism of Action as an Alkylating Agent

2-Chloro-N,N-dimethylethanamine hydrochloride is a potent alkylating agent.[3] The chloride is an excellent leaving group, facilitating nucleophilic substitution reactions. In solution, the compound can undergo a crucial intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This strained, three-membered ring is highly susceptible to nucleophilic attack, making it a more potent alkylating species than the open-chain form. This reactivity is fundamental to its role in pharmaceutical synthesis.[3]

Caption: Formation of the reactive N,N-dimethylaziridinium ion.

General Synthesis

The most common method for preparing 2-Chloro-N,N-dimethylethanamine hydrochloride is through the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). This procedure is well-documented and provides good yields of the target compound.

Experimental Protocols

Synthesis of 2-Chloro-N,N-dimethylethanamine Hydrochloride

This protocol is adapted from a procedure published in Organic Syntheses.

-

Materials:

-

2-(Dimethylamino)ethanol (2.35 moles)

-

Thionyl chloride (2.44 moles)

-

Absolute ethanol

-

1-L three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, ice bath.

-

-

Procedure:

-

Caution: This procedure should be performed in a well-ventilated fume hood.

-

Equip a dry 1-L flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Place 290 g (2.44 moles) of thionyl chloride in the flask.

-

Cool the flask in an ice bath.

-

Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise through the funnel to the cooled, stirred thionyl chloride over a period of one hour. A copious evolution of sulfur dioxide will occur. Maintain cooling throughout the addition.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour. The mixture will become a brown, semisolid slush.

-

Transfer the contents of the flask to a 2-L beaker containing approximately 1 L of absolute ethanol. This step is exothermic and will evolve gases (SO₂, HCl, ethyl chloride) as the excess thionyl chloride is quenched.

-

Heat the resulting brown ethanolic solution to boiling on a hot plate and filter while hot to remove any insoluble material.

-

Cool the filtrate in a salt-ice bath to induce crystallization.

-

Collect the white crystals by filtration using a Büchner funnel.

-

Dry the product in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide). The expected yield is 87-90%.

-

Use in Pharmaceutical Synthesis: N-Alkylation of a Benzothiazepinone Intermediate (Diltiazem Synthesis)

This representative protocol describes the alkylation of the diltiazem core structure using DMC-HCl. The synthesis of diltiazem involves the alkylation of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one under basic conditions.

-

Materials:

-

cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (precursor)

-

2-Chloro-N,N-dimethylethanamine hydrochloride (DMC-HCl)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as base

-

Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) as solvent

-

Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To a stirred suspension of the benzothiazepinone precursor (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq) in anhydrous DMF, add DMC-HCl (1.1-1.5 eq).

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere.

-

Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product (N-alkylated intermediate) can be purified by column chromatography or recrystallization before proceeding to the final steps of diltiazem synthesis (e.g., acetylation).

-

Analytical Protocol: Quantification as a Genotoxic Impurity by GC-MS

This method is suitable for quantifying trace levels of DMC-HCl in Active Pharmaceutical Ingredients (APIs) like Chlorpheniramine Maleate.

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 100 mg of the API sample in 1 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection: 1 µL, splitless mode.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Detection Mode: Selected Ion Monitoring (SIM) for target ions of DMC or full scan (e.g., m/z 40-700).

-

-

Data Analysis:

-

Quantify the DMC peak using an external standard calibration curve prepared with certified reference standards. The limit of quantitation (LOQ) for this method can reach low ppm levels.

-

Caption: Workflow for GC-MS analysis of DMC-HCl impurity.

Role in Drug Development & Signaling Pathways

DMC-HCl is not pharmacologically active itself. Its importance lies in its role as a key building block for APIs that modulate critical biological signaling pathways.

Diltiazem: Calcium Channel Blockade

Diltiazem is a benzothiazepine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[1] It exerts its effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[5][7] This blockade leads to vasodilation (lowering blood pressure) and a decrease in myocardial contractility and heart rate (reducing cardiac oxygen demand).[7]

Caption: Simplified signaling pathway of Diltiazem action.

Mepyramine: Histamine H1 Receptor Inverse Agonism

Mepyramine (Pyrilamine) is a first-generation antihistamine used to treat allergic reactions. It functions as an inverse agonist at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's basal (constitutive) activity. Mepyramine binds preferentially to the inactive state of the H1 receptor, which is coupled to the Gq/11 protein. This action sequesters the Gq/11 protein, making it unavailable for signaling not only by histamine but also by other receptors that use the same pathway, effectively dampening the allergic response cascade.

Caption: Mechanism of Mepyramine as an H1 receptor inverse agonist.

References

- 1. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. benchchem.com [benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Chloroethyl)dimethylamine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (2-Chloroethyl)dimethylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount for ensuring experimental reproducibility, safety, and the integrity of synthesized materials. (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7), a key intermediate in the synthesis of various pharmaceuticals, is a compound that requires careful handling due to its inherent instability.[1][2] This guide provides a comprehensive overview of its stability profile and recommended storage conditions, incorporating experimental workflows and data presentation for practical application.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (2-Chloroethyl)dimethylamine hydrochloride is presented below. The compound is typically a white to off-white or beige crystalline solid that is hygroscopic and soluble in water.[1][2][3][4]

| Property | Value | Citations |

| Synonyms | 2-Chloro-N,N-dimethylethylamine HCl, DMC-HCl | [1][5] |

| CAS Number | 4584-46-7 | [1][5] |

| Molecular Formula | C₄H₁₁Cl₂N | [1] |

| Molecular Weight | 144.04 g/mol | [1][6] |

| Appearance | White to off-white/beige crystalline powder | [1][2][3] |

| Melting Point | 201-208 °C (with decomposition) | [1][4] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol | [1][4] |

| Sensitivity | Hygroscopic (moisture sensitive) | [1][4][7] |

Chemical Stability

(2-Chloroethyl)dimethylamine hydrochloride is stable under recommended storage conditions but is susceptible to degradation from several factors, primarily moisture.[1][8] Its reactivity stems from the nitrogen mustard functional group, which can undergo intramolecular cyclization.

Hydrolytic Instability

The most significant stability concern is its reaction with water. In aqueous solutions, the compound readily undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then rapidly attacked by nucleophiles, such as water, leading to the formation of the corresponding ethanolamine derivative. This degradation pathway is accelerated in neutral or alkaline conditions and in the presence of moisture.

Caption: Intramolecular cyclization and subsequent hydrolysis.

Thermal Stability

The compound may decompose upon heating, particularly around its melting point.[9] Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][9]

Incompatibilities

To prevent hazardous reactions, (2-Chloroethyl)dimethylamine hydrochloride should be stored away from:

-

Strong oxidizing agents [5]

-

Strong bases [5]

-

Metals [5]

-

Moisture/Water: Exposure to moist air or water must be avoided.[5]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical's purity and prevent degradation. The recommendations synthesized from safety data sheets and supplier information are summarized in the table below.

| Parameter | Recommended Condition | Rationale & Citations |

| Temperature | Store in a cool place; long-term at -20°C | To minimize thermal degradation and slow kinetic processes.[1][8][10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To protect from atmospheric moisture and oxygen.[1] |

| Moisture | Keep in a dry, tightly sealed container | The compound is hygroscopic and degrades via hydrolysis.[5][9][10][11] |

| Light | Protect from light | Although not explicitly detailed in searches, protecting reactive intermediates from light is standard best practice. |

| Location | Store in a well-ventilated, locked area away from incompatible materials | For safety and to prevent accidental contact with incompatible substances.[5][8][10] |

The logical workflow for determining these storage conditions based on the compound's properties is illustrated below.

Caption: Logic diagram for determining storage protocol.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability by HPLC

Objective: To quantify the rate of degradation of (2-Chloroethyl)dimethylamine hydrochloride in aqueous buffered solutions at various pH levels.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a non-aqueous solvent (e.g., acetonitrile). Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.

-

Reaction Initiation: Spike the stock solution into each buffer at a controlled temperature (e.g., 25°C) to a final concentration of ~100 µg/mL.

-

Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the degradation by diluting the aliquot in a cold, acidic mobile phase to prevent further reaction before analysis.

-

HPLC Analysis: Analyze the samples using a reverse-phase C18 column with a suitable mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and UV detection.

-

Data Analysis: Plot the peak area of the parent compound against time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) from the data.

Caption: Experimental workflow for hydrolytic stability testing.

Protocol 2: Assessment of Thermal Stability by TGA

Objective: To determine the onset temperature of thermal decomposition for the solid compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the solid compound into a TGA crucible (typically aluminum or platinum).

-

Instrument Setup: Place the crucible in the Thermogravimetric Analyzer.

-

Analysis Program: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20 mL/min) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. The onset of decomposition is identified as the temperature at which significant weight loss begins.

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]

- 3. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. webbook.nist.gov [webbook.nist.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemstock.ae [chemstock.ae]

- 11. 2-dimethylaminoethyl Chloride Hydrochloride | 4584-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-N,N-dimethylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N,N-dimethylethanamine hydrochloride (also known as DMC HCl) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like 2-Chloro-N,N-dimethylethanamine hydrochloride is critical for various processes, including reaction chemistry, purification, formulation, and bioavailability.

Solubility Profile of 2-Chloro-N,N-dimethylethanamine Hydrochloride

2-Chloro-N,N-dimethylethanamine hydrochloride is a white to off-white crystalline solid that is known to be hygroscopic.[1][2] Its solubility is significantly influenced by the polarity of the solvent. As a salt of a tertiary amine, it exhibits high polarity, which governs its solubility characteristics.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-Chloro-N,N-dimethylethanamine hydrochloride in water and selected organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2000 g/L[2][3][4] |

| Methanol | Not Specified | 100 g/L[5] |

| Ethanol | Not Specified | Soluble[3][4] |

| Acetone | Not Specified | Data not available |

| Dichloromethane | Not Specified | Data not available |

| Ethyl Acetate | Not Specified | Data not available |

| Tetrahydrofuran (THF) | Not Specified | Data not available |

| Acetonitrile | Not Specified | Data not available |

| Dimethylformamide (DMF) | Not Specified | Data not available |

| Dimethyl sulfoxide (DMSO) | Not Specified | Data not available |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical development. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method is recommended by international guidelines such as the OECD Guideline 105 and the USP General Chapter <1236>.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound under the given conditions.

Detailed Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of 2-Chloro-N,N-dimethylethanamine hydrochloride to a flask containing the chosen solvent (e.g., water, ethanol). The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath or shaker, maintained at the desired temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 48 hours, depending on the compound and the solvent. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter). It is critical to ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

-

Analysis of the Saturated Solution:

-

Accurately measure the concentration of 2-Chloro-N,N-dimethylethanamine hydrochloride in the clear, saturated filtrate.

-

Various analytical techniques can be employed for this purpose, including:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the analyte.

-

Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized.

-

UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore.

-

Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solute. This method is less common for organic compounds.

-

-

-

Calculation of Solubility:

-

The solubility is then calculated from the measured concentration and expressed in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a chemical compound.

This in-depth guide provides a solid foundation for understanding the solubility of 2-Chloro-N,N-dimethylethanamine hydrochloride. For researchers and drug development professionals, this information is essential for designing and executing chemical processes and formulating new pharmaceutical products. Further experimental investigation is recommended to determine the solubility in a wider range of organic solvents to create a more complete solubility profile.

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. parchem.com [parchem.com]

- 3. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Genotoxicity and Mutagenicity of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet or a formal risk assessment. All laboratory work should be conducted under appropriate safety protocols.

Executive Summary

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a chemical intermediate widely used in the synthesis of pharmaceuticals, including antihistamines.[1][2] Structurally, it is related to nitrogen mustards, a class of compounds known for their cytotoxic and alkylating properties.[3] This relationship raises concerns about its potential to interact with genetic material.

Available data indicates that 2-Chloro-N,N-dimethylethanamine hydrochloride is mutagenic in bacterial systems. A positive result in the Ames test has been reported.[4] Furthermore, computational toxicology models (Quantitative Structure-Activity Relationship, QSTR) predict the compound to be positive for genotoxicity, mutagenicity, and carcinogenicity.[5][6] Safety data sheets consistently classify it as "Germ Cell Mutagenicity, Category 2" or "Suspected of causing genetic defects".[4][7][8]

This guide provides an in-depth review of the available genotoxicity and mutagenicity data, details the experimental protocols for key assays, and uses visualizations to clarify workflows and potential mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4584-46-7 | |

| Molecular Formula | C₄H₁₁Cl₂N | [7][9] |

| Molecular Weight | 144.04 g/mol | [7][10] |

| Appearance | White to off-white crystalline powder | [7][11] |

| Melting Point | 201-204 °C | |

| Synonyms | DMC HCl, 2-(Dimethylamino)ethyl chloride hydrochloride, N-(2-Chloroethyl)dimethylamine hydrochloride | [10] |

In Vitro Genotoxicity and Mutagenicity Data

The primary evidence for the mutagenicity of 2-Chloro-N,N-dimethylethanamine hydrochloride comes from in vitro studies, particularly the bacterial reverse mutation assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.

Quantitative Data Summary

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Information not available | Positive | [4] |

Experimental Protocol: Ames Test

The standard Ames test protocol, as would be applied to a test chemical like DMC HCl, involves the following steps:

-

Strain Selection: Several histidine-dependent (His-) strains of Salmonella typhimurium are selected. Each strain is sensitive to specific types of mutational events (e.g., base-pair substitutions or frameshift mutations).

-

Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test article (DMC HCl) on agar plates with a minimal amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (His+) that have mutated to regain the ability to synthesize histidine is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)

While specific results for 2-Chloro-N,N-dimethylethanamine hydrochloride in the Mouse Lymphoma Assay (MLA) are not available in the reviewed literature, this assay is a standard component of genotoxicity testing batteries. It is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal events.[12]

Experimental Protocol: Mouse Lymphoma Assay (MLA)

-

Cell Line: The L5178Y TK+/- mouse lymphoma cell line is used. These cells are heterozygous at the thymidine kinase (TK) locus.[12]

-

Treatment: Suspension cultures of the cells are treated with the test article for a defined period (typically 4 hours), both with and without S9 metabolic activation.[13]

-

Expression Period: After exposure, the cells are cultured for approximately two days to allow for the expression of any mutations at the TK locus.[13]

-

Selection: Cells are then plated in a selective medium (soft agar or microwell plates) containing trifluorothymidine (TFT).[12]

-

Analysis: TK-proficient cells (wild-type) are sensitive to TFT and will not proliferate. Mutant cells (TK-/-) are resistant and will form colonies. The mutant frequency is calculated and compared to controls.[12]

Mechanistic Insights and Structure-Activity Relationship (SAR)

2-Chloro-N,N-dimethylethanamine hydrochloride is structurally related to nitrogen mustards, which are potent alkylating agents.[3] This chemical class is known to exert genotoxic effects by covalently binding to nucleophilic sites on DNA bases. This can lead to DNA damage, such as the formation of adducts, DNA strand breaks, and cross-linking. If this damage is not repaired by the cell, it can lead to mutations during DNA replication.

The presence of the reactive 2-chloroethyl group is a significant structural alert for genotoxicity.[5][6] This feature is the basis for the positive predictions of mutagenicity and carcinogenicity from QSTR models.[5][6]

Conclusion and Data Gaps

The available evidence strongly indicates that 2-Chloro-N,N-dimethylethanamine hydrochloride is a mutagen. The positive result in the bacterial reverse mutation (Ames) test provides direct evidence of its ability to induce gene mutations.[4] This finding is supported by its structural similarity to known alkylating agents and positive predictions from computational models.[3][5][6]

Significant data gaps remain for a complete genotoxicity profile. There is no publicly available data from in vitro mammalian cell assays, such as the mouse lymphoma or chromosomal aberration tests, nor are there any in vivo genotoxicity studies (e.g., micronucleus test). Such studies would be essential for a comprehensive risk assessment, as they would provide information on the compound's genotoxic potential in a more complex eukaryotic system and in a whole-animal model, respectively. For drug development professionals, this compound should be treated as a potential genotoxic impurity, and its presence in any active pharmaceutical ingredient should be controlled to appropriately low levels as per regulatory guidelines.

References

- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 2. 2-Chloro-N,N-dimethylethanamine Hydrochloride Supplier [benchchem.com]

- 3. chemstock.ae [chemstock.ae]

- 4. fishersci.com [fishersci.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 10. webbook.nist.gov [webbook.nist.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay | FDA [fda.gov]

- 13. Responses of the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay: III. 72 coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Monofunctional Alkylating Agent in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dimethylethanamine hydrochloride, a seemingly simple molecule, plays a critical role as a monofunctional alkylating agent and a versatile synthetic precursor in the realms of medicinal chemistry and pharmaceutical development. Its ability to introduce a dimethylaminoethyl moiety into various molecular scaffolds is fundamental to the synthesis of a wide array of therapeutic agents, including antihistamines, antipsychotics, and cardiovascular drugs.[1][2] Beyond its utility in organic synthesis, its inherent reactivity as an alkylating agent provides a basis for understanding its genotoxic potential and its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthetic applications, and the cellular responses elicited by 2-Chloro-N,N-dimethylethanamine hydrochloride, with a focus on its role as a monofunctional alkylating agent. Detailed experimental protocols and quantitative data are presented to support its practical application in a research and development setting.

Physicochemical Properties

2-Chloro-N,N-dimethylethanamine hydrochloride is a white to off-white crystalline solid that is hygroscopic in nature.[3][4] It is highly soluble in water and methanol.[2] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4584-46-7 | [5][6][7] |

| Molecular Formula | C4H11Cl2N | [4][6] |

| Molecular Weight | 144.04 g/mol | [4][5][7] |

| Melting Point | 201-204 °C | [3][5] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% | [2][5] |

| Solubility | Soluble in water and methanol | [2] |

Mechanism of Action as a Monofunctional Alkylating Agent

The primary mechanism of action of 2-Chloro-N,N-dimethylethanamine as an alkylating agent involves the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is susceptible to nucleophilic attack by a wide range of biological macromolecules and synthetic partners.

In an aqueous solution, the free base of 2-Chloro-N,N-dimethylethanamine undergoes a rapid intramolecular cyclization to form the N,N-dimethylaziridinium ion.[8] This conversion is practically complete within two hours at 25°C.[8] The aziridinium ion is a potent electrophile and readily reacts with nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of covalent adducts. As a monofunctional agent, it forms a single covalent bond with its target.

Cellular Response to DNA Alkylation

As a DNA alkylating agent, 2-Chloro-N,N-dimethylethanamine has the potential to be genotoxic.[9][10] The formation of DNA adducts can disrupt normal cellular processes such as replication and transcription, triggering a complex network of DNA damage response (DDR) pathways. The cellular response to DNA damage induced by monofunctional alkylating agents is a critical area of study in toxicology and cancer biology.

DNA Damage Repair Pathways

Cells have evolved sophisticated mechanisms to repair DNA lesions caused by alkylating agents. The primary pathways involved are Base Excision Repair (BER) and, to some extent, Nucleotide Excision Repair (NER).

-

Base Excision Repair (BER): This is the major pathway for the repair of small, non-helix-distorting base lesions, which are typical of monofunctional alkylation. DNA glycosylases recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, followed by DNA polymerase and ligase to restore the correct DNA sequence.

-

Mismatch Repair (MMR): While not directly repairing the initial adduct, the MMR system can recognize mispairs that arise during DNA replication past an alkylated base (e.g., O6-methylguanine pairing with thymine instead of cytosine). The persistence of these mispairs can trigger futile cycles of repair, leading to DNA strand breaks and apoptosis.[11]

DNA Damage Signaling: The Role of ATM and ATR

The presence of DNA adducts and subsequent repair intermediates can activate the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

ATM Signaling: ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as secondary lesions during the repair of alkylation damage or from replication fork collapse.[12] Activated ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[13]

-

ATR Signaling: ATR is activated by single-stranded DNA (ssDNA) regions, which can be generated during the processing of DNA adducts by NER or at stalled replication forks.[14][15] ATR, through its downstream kinase CHK1, plays a crucial role in stabilizing replication forks and coordinating cell cycle progression with DNA repair.[13]

Applications in Synthesis

2-Chloro-N,N-dimethylethanamine hydrochloride is a cornerstone reagent for the introduction of the dimethylaminoethyl group, a common pharmacophore in many drugs.

Synthesis of Antihistamines

A prominent application is in the synthesis of H1-antihistamines. For instance, in the synthesis of diphenhydramine, it is used to etherify diphenylmethanol.[1]

Synthesis of Phenothiazines

Phenothiazine-based drugs, particularly antipsychotics, are often synthesized using 2-Chloro-N,N-dimethylethanamine hydrochloride to alkylate the nitrogen atom of the phenothiazine ring system.

Experimental Protocols

Synthesis of 2-Chloro-N,N-dimethylethanamine Hydrochloride

This protocol is adapted from established synthetic procedures.[16]

Materials:

-

Dimethylethanolamine

-

Thionyl chloride

-

Absolute ethanol

-

Ice-water bath

-

Reaction flask with stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place thionyl chloride.

-

Cool the flask in an ice-water bath to 5-15°C.

-

Slowly add dimethylethanolamine dropwise to the cooled thionyl chloride, maintaining the temperature between 5-15°C.

-

After the addition is complete, warm the reaction mixture to 30-45°C and stir for 1 hour.

-

Slowly add absolute ethanol to the reaction mixture. A vigorous reaction will occur with the evolution of hydrogen chloride and sulfur dioxide gas.

-

Once the initial reaction subsides, heat the mixture to reflux (70-78°C) for 1 hour.

-

Cool the reaction mixture to induce crystallization.

-

Collect the solid product by filtration and dry under vacuum.

General Protocol for N-Alkylation of an Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

-

Amine substrate

-

2-Chloro-N,N-dimethylethanamine hydrochloride

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Solvent (e.g., Acetonitrile, DMF)

-

Stirring and heating apparatus

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a reaction flask.

-

Add the base to the reaction mixture. The amount of base will depend on the pKa of the amine and whether the hydrochloride salt of the alkylating agent is used.

-

Add 2-Chloro-N,N-dimethylethanamine hydrochloride to the mixture.

-

Heat the reaction mixture to the desired temperature (typically ambient to 80°C) and stir for the required time.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the product. This typically involves extraction with an organic solvent, followed by washing, drying, and purification (e.g., chromatography, recrystallization).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of 2-Chloro-N,N-dimethylethanamine hydrochloride against a chosen cell line.

Materials:

-

Adherent or suspension cells

-

96-well microplates

-

2-Chloro-N,N-dimethylethanamine hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.

-

Prepare serial dilutions of 2-Chloro-N,N-dimethylethanamine hydrochloride in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data

While specific IC50 values for 2-Chloro-N,N-dimethylethanamine hydrochloride are not widely reported in publicly available literature, its genotoxic potential is recognized.[9][10] For quantitative analysis of the compound itself, for example, as a genotoxic impurity in pharmaceutical products, highly sensitive methods like GC-MS have been developed.

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |

| Quantification in Chlorpheniramine Maleate | GC-MS | 0.94 ppm | 3.75 ppm | [9] |

Conclusion

2-Chloro-N,N-dimethylethanamine hydrochloride is a valuable and versatile chemical entity for both synthetic and biological research. Its role as a precursor in the synthesis of numerous pharmaceuticals is well-established. Furthermore, its inherent reactivity as a monofunctional alkylating agent makes it a useful tool for studying the cellular responses to DNA damage. A thorough understanding of its chemical properties, mechanism of action, and biological effects is essential for its safe and effective use in the laboratory and in the development of new therapeutic agents. This guide has provided an in-depth overview of these aspects, complete with practical experimental protocols and visualizations of key molecular and cellular processes.

References

- 1. Preparation of antihistamine drugs | Filo [askfilo.com]

- 2. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 3. webbook.nist.gov [webbook.nist.gov]

- 4. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]

- 6. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM Signaling | GeneTex [genetex.com]

- 13. researchgate.net [researchgate.net]

- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

The Versatility of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Medicinal Chemistry: A Technical Guide

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride, a reactive and versatile building block, plays a pivotal role in the synthesis of a wide array of pharmaceutical agents. Its ability to introduce the dimethylaminoethyl moiety into various molecular scaffolds is crucial for the development of drugs targeting a range of conditions. This technical guide provides an in-depth exploration of the applications of 2-Chloro-N,N-dimethylethanamine hydrochloride in medicinal chemistry, with a focus on the synthesis of prominent drug classes such as antihistamines, antiemetics, and cardiovascular agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Applications in Drug Synthesis

2-Chloro-N,N-dimethylethanamine hydrochloride serves as a key intermediate in the production of numerous active pharmaceutical ingredients (APIs). The dimethylaminoethyl group it imparts often enhances the pharmacological properties of the parent molecule.

Antihistamines and Antiemetics

A significant application of this compound is in the synthesis of first-generation H1 receptor antagonists, which are widely used for their antihistaminic and antiemetic properties. These drugs function by competitively inhibiting the action of histamine at the H1 receptor, thereby alleviating allergy symptoms.

Doxylamine

Doxylamine is an antihistamine that can be used to treat insomnia and cold symptoms like sneezing and runny nose.[1] It acts by competitively inhibiting histamine at H1 receptors and also possesses sedative and anticholinergic effects.[2]

Experimental Protocol: Synthesis of Doxylamine Succinate [1][3]

-

Step 1: Synthesis of 2-pyridylphenylmethyl carbinol: A Grignard reagent is prepared from bromobenzene and magnesium in a suitable solvent like ether or tetrahydrofuran. 2-acetylpyridine is then added to this Grignard reagent. The reaction mixture is stirred for an extended period, followed by quenching with an ammonium chloride solution. The organic layer is separated, and the solvent is removed to yield 2-pyridylphenylmethyl carbinol.

-

Step 2: Synthesis of Doxylamine: The 2-pyridylphenylmethyl carbinol is reacted with sodium amide in a solvent such as xylene. Subsequently, 2-Chloro-N,N-dimethylethanamine hydrochloride is added to the reaction mixture, which is then refluxed. After cooling, the mixture is worked up to isolate the doxylamine base.

-

Step 3: Formation of Doxylamine Succinate: The purified doxylamine base is dissolved in a solvent like acetone, and a stoichiometric amount of succinic acid is added. The mixture is heated until all solids dissolve and then cooled to induce crystallization. The resulting doxylamine succinate crystals are filtered and dried.

Diphenhydramine

Diphenhydramine is a first-generation antihistamine used to treat allergies, hay fever, and the common cold.[4] It acts as an inverse agonist at the H1 receptor, reversing the effects of histamine on capillaries and reducing allergy symptoms.[5]

Experimental Protocol: Synthesis of Diphenhydramine Hydrochloride [6]

-

Step 1: Synthesis of Diphenylmethanol: Benzophenone is reduced using a suitable reducing agent to form diphenylmethanol.

-

Step 2: Etherification: Diphenylmethanol is reacted with 2-Chloro-N,N-dimethylethanamine hydrochloride in the presence of a base to yield diphenhydramine.

-

Step 3: Salt Formation: The diphenhydramine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate diphenhydramine hydrochloride.

Chlorpheniramine

Chlorpheniramine is another first-generation antihistamine used to relieve symptoms of allergy, hay fever, and the common cold.[7] It acts by blocking the action of histamine.[7]

Experimental Protocol: Synthesis of Chlorpheniramine Maleate [8][9]

-

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: p-Chlorobenzonitrile and 2-bromopyridine are reacted in the presence of a strong base like sodium amide to form the intermediate.

-

Step 2: Alkylation: The intermediate is then reacted with 2-Chloro-N,N-dimethylethanamine hydrochloride.

-

Step 3: Hydrolysis and Decarboxylation: The resulting compound is hydrolyzed under strongly basic conditions to yield chlorpheniramine.

-

Step 4: Salt Formation: Chlorpheniramine is reacted with maleic acid in a suitable solvent to form chlorpheniramine maleate.

Cardiovascular Agents

Diltiazem

Diltiazem is a calcium channel blocker used to treat high blood pressure, angina, and certain heart arrhythmias. The synthesis of diltiazem involves the alkylation of a benzothiazepinone intermediate with 2-Chloro-N,N-dimethylethanamine hydrochloride.[10][11]

Experimental Protocol: Final Step in Diltiazem Synthesis [11][12]

-

N-alkylation: (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is reacted with 2-Chloro-N,N-dimethylethanamine hydrochloride in the presence of potassium carbonate in a toluene/water solvent system, often with a phase-transfer catalyst.

-

O-acetylation: The resulting N-alkylated intermediate is then subjected to O-acetylation to yield diltiazem.

-

Salt Formation: The diltiazem base is converted to its hydrochloride salt.

Other Applications

2-Chloro-N,N-dimethylethanamine hydrochloride is also a precursor in the synthesis of other pharmaceuticals, including:

-

Phenyltoloxamine: An antihistamine with sedative properties.

-

Bephenium Hydroxynaphthoate: An anthelmintic agent.

-